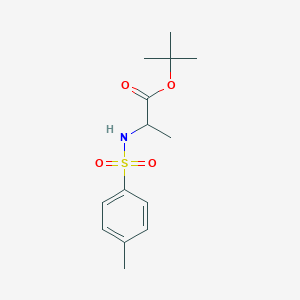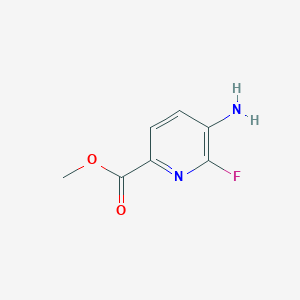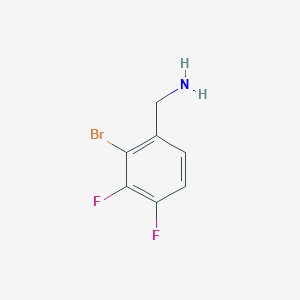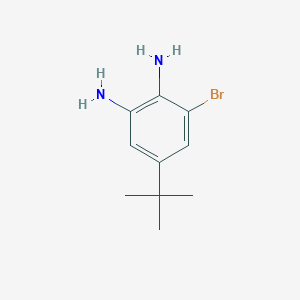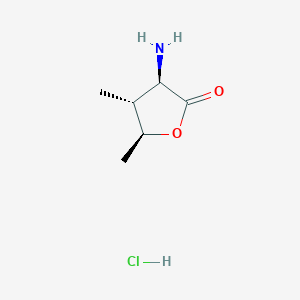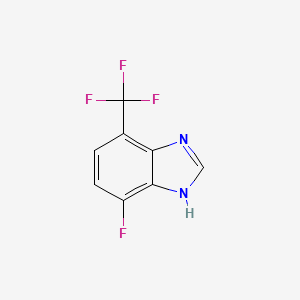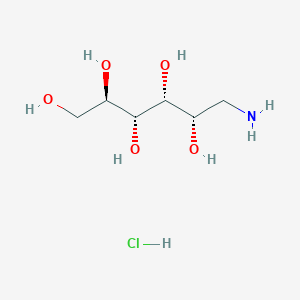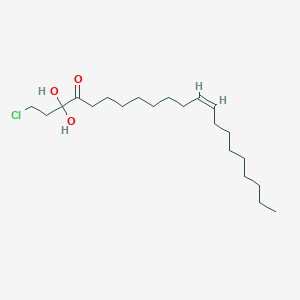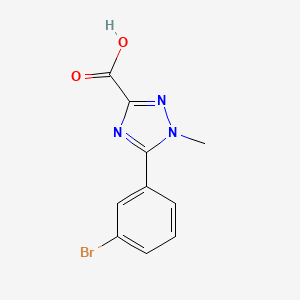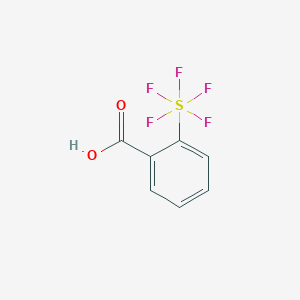
2-(Pentafluorothio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentafluorothio)benzoic acid is an organofluorine compound with the molecular formula C7H3F5O2S This compound is characterized by the presence of a pentafluorothio group (-SF5) attached to the benzene ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pentafluorothio)benzoic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of pentafluorothiophenol with a suitable benzoic acid derivative. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the direct fluorination of benzoic acid derivatives using elemental fluorine or fluorinating agents like sulfur tetrafluoride. This method requires careful control of reaction conditions, including temperature and pressure, to achieve the desired product without over-fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluorothio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the pentafluorothio group to other functional groups, such as thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Pentafluorothio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Pentafluorothio)benzoic acid involves its interaction with molecular targets through its pentafluorothio group. This group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, influencing the compound’s reactivity and binding affinity. The presence of multiple fluorine atoms enhances the compound’s electron-withdrawing ability, affecting its overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzoic acid: Similar in structure but lacks the sulfur atom, leading to different reactivity and applications.
4-(Pentafluorothio)benzoic acid: Another isomer with the pentafluorothio group in a different position on the benzene ring, resulting in distinct chemical properties.
Uniqueness
2-(Pentafluorothio)benzoic acid is unique due to the specific positioning of the pentafluorothio group, which influences its reactivity and potential applications. The presence of the sulfur atom in the pentafluorothio group adds to its versatility in chemical reactions compared to other fluorinated benzoic acids.
Properties
Molecular Formula |
C7H5F5O2S |
|---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)benzoic acid |
InChI |
InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4H,(H,13,14) |
InChI Key |
RYTVWMFWPVLYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
